(5E)-5-(2,3-dichlorobenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, dichlorophenyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the dichlorophenyl and dimethylphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is explored for its use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups and the presence of the thiazolidinone ring
Properties
Molecular Formula |
C19H16Cl2N2OS2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(5E)-5-[(2,3-dichlorophenyl)methylidene]-3-[(3,4-dimethylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16Cl2N2OS2/c1-11-6-7-14(8-12(11)2)22-10-23-18(24)16(26-19(23)25)9-13-4-3-5-15(20)17(13)21/h3-9,22H,10H2,1-2H3/b16-9+ |
InChI Key |
LDBIRIBRGMXCLT-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/SC2=S)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)SC2=S)C |
Origin of Product |
United States |
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